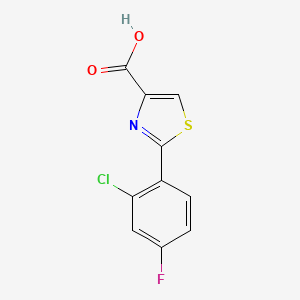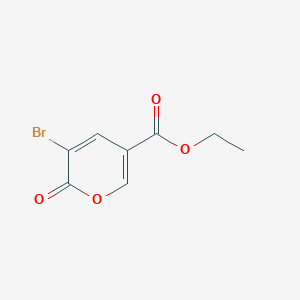![molecular formula C24H29N2P B15330396 2'-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1'-biphenyl]-2,6-diamine](/img/structure/B15330396.png)
2'-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1'-biphenyl]-2,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1’-biphenyl]-2,6-diamine is a complex organic compound known for its unique structural properties and applications in various chemical reactions. This compound is characterized by the presence of a phosphine group attached to a biphenyl structure, which imparts significant steric and electronic effects, making it a valuable ligand in catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1’-biphenyl]-2,6-diamine typically involves the reaction of tert-butyl(phenyl)phosphine with N2,N6-dimethyl-[1,1’-biphenyl]-2,6-diamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the phosphine group. Common solvents used include dichloromethane and toluene, and the reaction is often catalyzed by palladium complexes .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2’-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1’-biphenyl]-2,6-diamine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of halides and other electrophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed coupling reactions such as Suzuki, Stille, and Heck reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Substitution: Halides and other electrophiles in the presence of a base.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki coupling reactions, biaryl compounds are typically formed .
Applications De Recherche Scientifique
2’-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1’-biphenyl]-2,6-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Biology: The compound’s derivatives are explored for their potential biological activities.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of complex organic molecules.
Industry: It is employed in the production of fine chemicals and pharmaceuticals due to its role in catalysis.
Mécanisme D'action
The mechanism by which 2’-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1’-biphenyl]-2,6-diamine exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphine group coordinates with transition metals, forming complexes that facilitate various chemical transformations. These complexes can activate substrates, lower activation energies, and provide pathways for efficient reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Di-tert-butylphosphino)biphenyl: Known for its use in similar catalytic processes.
2-(Di-tert-butylphosphino)-1,1’-binaphthyl: Another phosphine ligand with applications in asymmetric catalysis.
2-(Di-tert-butylphosphino)-2’-methylbiphenyl: Used in palladium-catalyzed coupling reactions.
Uniqueness
What sets 2’-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1’-biphenyl]-2,6-diamine apart is its specific structural configuration, which provides unique steric and electronic properties. This makes it particularly effective in certain catalytic applications where other ligands may not perform as well .
Propriétés
Formule moléculaire |
C24H29N2P |
|---|---|
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
2-[2-[tert-butyl(phenyl)phosphanyl]phenyl]-1-N,3-N-dimethylbenzene-1,3-diamine |
InChI |
InChI=1S/C24H29N2P/c1-24(2,3)27(18-12-7-6-8-13-18)22-17-10-9-14-19(22)23-20(25-4)15-11-16-21(23)26-5/h6-17,25-26H,1-5H3 |
Clé InChI |
NBRPJPMXRPFXMH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2C3=C(C=CC=C3NC)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 7-Fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B15330328.png)
![6-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B15330336.png)
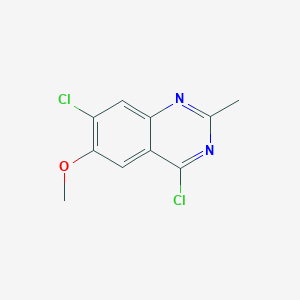
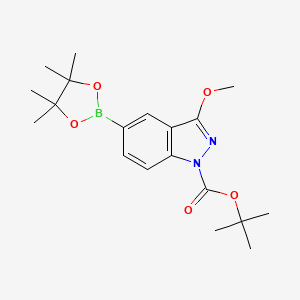

![7-Boc-2-(ethylthio)-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one](/img/structure/B15330353.png)
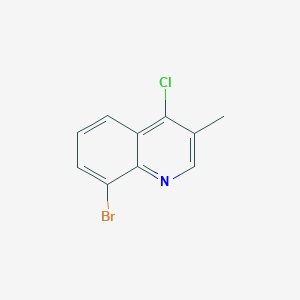
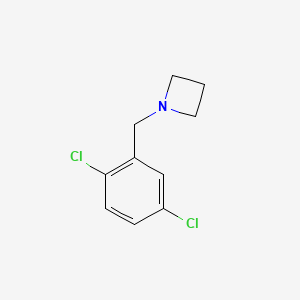
![4-[[3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-phenylmethoxypropoxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B15330366.png)
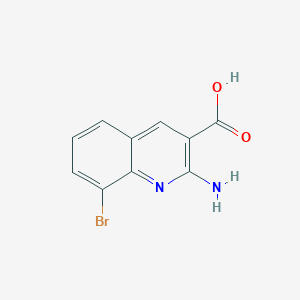
![1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one](/img/structure/B15330391.png)
